molecular formula C7H6ClNO2 B1250420 5-Chlorobenzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2

5-Chlorobenzo[d][1,3]dioxol-4-amine

Cat. No.: B1250420
CAS No.: 379228-45-2
M. Wt: 171.58 g/mol
InChI Key: YUTNKFUXNHFBGS-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d][1,3]dioxol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Amide Condensation Catalysis : 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives, which are structurally related to 5-Chlorobenzo[d][1,3]dioxol-4-amine, have been identified as effective catalysts for dehydrative amide condensation, especially in the synthesis of sterically demanding carboxylic acids. This research highlights the potential of chlorobenzodioxole structures in catalysis (Maki, Ishihara, & Yamamoto, 2006).

Synthesis of Antiviral and Antibacterial Agents

  • Antiviral Activity : Compounds derived from chlorobenzodioxoles, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown anti-tobacco mosaic virus activity. This indicates the potential of this compound derivatives in antiviral applications (Chen et al., 2010).
  • Antibacterial Agent Synthesis : The compound NM441, synthesized using a precursor structurally similar to this compound, shows promise as an antibacterial agent. This synthesis involved studying the kinetics and mechanism of the reaction with 1-substituted piperazine (Nishida et al., 1994).

Microwave-Assisted Amination

  • Regioselective Amination : A microwave-assisted, regioselective amination of chlorobenzoic acids, related to this compound, has been developed. This process yields N-substituted nitroanthranilic acid derivatives efficiently and is suitable for upscaling, indicating potential for large-scale synthesis (Baqi & Müller, 2007).

Environmental Remediation

  • Biodegradation of Chloroanilines : Certain bacteria capable of degrading chloroaniline compounds have been isolated. Given the structural similarity, these findings could be relevant for the biodegradation of compounds like this compound in environmental remediation (Kang & Kim, 2007).

Safety and Hazards

The safety and hazards of 5-Chlorobenzo[d][1,3]dioxol-4-amine are represented by the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

5-Chlorobenzo[d][1,3]dioxol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

5-chloro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNKFUXNHFBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463654
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-45-2
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary route of excretion for 5-chloro-1,3-benzodioxol-4-amine in rats?

A1: Following intraperitoneal administration in rats, 5-chloro-1,3-benzodioxol-4-amine is primarily excreted through urine. [] The study observed that a significant majority (89.1%) of the administered dose was excreted within 48 hours, with the majority of this excretion occurring through urine within the first 12 hours. []

Q2: What is the major metabolite of 5-chloro-1,3-benzodioxol-4-amine identified in the study?

A2: The primary metabolite detected in both urine and bile was a demethylenated monosulfate conjugate of 5-chloro-1,3-benzodioxol-4-amine. [] This finding was confirmed through high-performance liquid chromatography (HPLC) analysis coupled with radioprofiling and mass spectrometry techniques. []

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